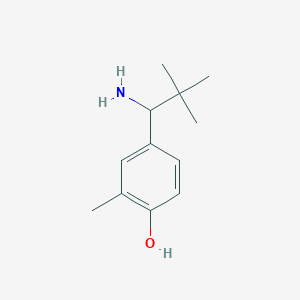

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(1-amino-2,2-dimethylpropyl)-2-methylphenol |

InChI |

InChI=1S/C12H19NO/c1-8-7-9(5-6-10(8)14)11(13)12(2,3)4/h5-7,11,14H,13H2,1-4H3 |

InChI Key |

DTGKRNQOMMOCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 2-Methylphenol Derivative

- Starting with commercially available 2-methylphenol (o-cresol), the phenolic core is prepared or purified.

Step 2: Alkylation with 2,2-Dimethylpropylamine

- The phenolic compound undergoes electrophilic substitution with 2,2-dimethylpropylamine (or its derivatives) under basic conditions, typically in the presence of a catalyst such as potassium carbonate or sodium hydroxide, at elevated temperatures (~80-120°C).

- This step attaches the bulky aminoalkyl group ortho to the phenolic hydroxyl.

Step 3: Amination and Functionalization

- The amino group can be introduced via reductive amination or direct amination reactions, often using reagents like ammonia or amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Reaction Conditions & Catalysts:

- Solvent: Ethanol or methanol

- Catalyst: None or mild acid/base catalysts

- Temperature: 80-120°C

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation

- Recrystallization or chromatography to isolate the target compound with high purity.

Synthesis Using Modified Patent Processes (US20130310597A1)

Patent-based Approach:

The patent describes a process for synthesizing substituted p-aminophenols, which can be adapted for this compound.

Step 1: Condensation of 2-Hydroxybenzaldehyde with 2,2-Dimethylpropane-1,3-diamine

- React 2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine in ethanol, with a base such as triethylamine, under sealed conditions at elevated temperatures (~100°C).

- This forms an imine or Schiff base intermediate.

Step 2: Reduction and Cyclization

- The intermediate undergoes reduction with agents like sodium borohydride or catalytic hydrogenation, leading to the formation of the amino-phenol derivative.

Step 3: Purification

- The product is purified via recrystallization or chromatography.

Reaction Conditions & Catalysts:

- Solvent: Ethanol or methanol

- Reducing agent: Sodium borohydride or catalytic hydrogenation

- Temperature: 80-120°C

- Atmosphere: Inert or hydrogen

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed, allowing precise control over reaction parameters:

- Reactants: 2-Hydroxybenzaldehyde and 2,2-dimethylpropylamine

- Reaction conditions: Elevated temperature (100-150°C), controlled pressure, inert atmosphere

- Catalysts: Acid or base catalysts as needed

- Process: Continuous feeding of reactants, in-line purification, and isolation of the final product

This method enhances yield, reproducibility, and safety, suitable for commercial manufacturing.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Reaction Type | Typical Conditions | Purification Techniques | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution & amination | 2-Methylphenol, 2,2-dimethylpropylamine | Alkylation, amination | 80-120°C, basic medium | Recrystallization, chromatography | High selectivity, adaptable for lab scale |

| Patent-based Schiff base reduction | 2-Hydroxybenzaldehyde, 2,2-dimethylpropane-1,3-diamine | Condensation, reduction | 80-120°C, ethanol solvent | Recrystallization | Suitable for complex derivatives |

| Continuous flow synthesis | Reactants as above | Multi-step flow | 100-150°C, inert atmosphere | Inline purification | Scalable, high yield |

In summary , the preparation of this compound involves strategic functionalization of phenolic precursors with aminoalkyl groups, utilizing classic organic reactions such as nucleophilic substitution, condensation, and reduction, tailored for laboratory or industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce ethers or esters.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group and phenolic hydroxyl group play crucial roles in its activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

- Structural Features : Contains two chlorine atoms (on the benzene ring and cyclopentylphenyl group) and a cyclopentyl substituent, introducing steric bulk and electronic effects. Two chiral centers (R,R configuration) enhance stereochemical control .

- Synthesis : Prepared via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)propan-1-one, followed by NaBH₄ reduction .

- Key Differences: Substituents: Chlorine atoms increase electronegativity and may reduce solubility in nonpolar solvents compared to the methyl groups in the target compound. Hydrogen Bonding: Exhibits an intramolecular O–H···N bond (2.647 Å), stronger than typical van der Waals interactions, which stabilizes the molecular conformation. The target compound likely forms similar bonds but with altered strength due to methyl substituents .

- Applications : Tested for asymmetric catalytic activity; bulkier substituents may hinder substrate access in catalytic pockets compared to the less sterically hindered target compound .

2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol

- Structural Features: Features a diisopropylamino group and a phenylpropyl chain, offering greater conformational flexibility compared to the rigid dimethylpropyl group in the target compound .

- Solubility: Increased hydrophobicity due to the phenyl group may limit aqueous solubility, whereas the target compound’s methylphenol group balances hydrophilicity .

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

- Key Differences: Electronic Effects: Fluorine atoms increase acidity of the phenol group (pKa reduction) compared to the methyl-substituted target compound. Applications: Likely used in environments requiring strong acid-base interactions, whereas the target compound’s dimethylpropyl group favors steric stabilization in nonpolar media .

4-(Aminomethyl)-2-methylphenol Hydrochloride

- Structural Features: Simplifies the amino group to an aminomethyl substituent, reducing steric bulk .

- Key Differences: Hydrogen Bonding: The linear aminomethyl group may form weaker intramolecular hydrogen bonds compared to the branched dimethylpropyl group in the target compound. Solubility: Hydrochloride salt enhances water solubility, making it preferable for aqueous-phase reactions, unlike the neutral target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Aminophenols

Key Findings:

Steric and Electronic Effects: Chlorine and fluorine substituents () enhance electronic interactions but reduce solubility in organic media. Branched amino groups (target compound) provide steric stabilization without excessive hydrophobicity .

Catalytic Utility :

- Bulky substituents (e.g., cyclopentyl in ) may limit substrate access in catalysis, whereas the target compound’s dimethylpropyl group offers a balance of accessibility and stereochemical control .

Safety and Regulatory Considerations: Nitro-phenol derivatives () are more hazardous due to nitro groups, whereas the target compound’s amino and methyl groups suggest lower toxicity .

Biological Activity

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol is a compound of growing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and interactions with biological targets.

Structural Characteristics

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol is characterized by:

- Molecular Formula : C12H19N1O

- Molecular Weight : Approximately 193.29 g/mol

- Functional Groups : An amino group and a methylphenol moiety, which are critical for its biological activity.

The biological activity of 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes through interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity, potentially impacting various metabolic pathways.

- Protein Interactions : The amino group facilitates binding to protein targets, which may alter their function and stability.

Antimicrobial Activity

Research indicates that 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.21 μM |

| Staphylococcus aureus | 0.15 μM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit key enzymes involved in bacterial metabolism. For example:

- DNA Gyrase : Binding studies showed that 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol forms stable complexes with DNA gyrase, a crucial enzyme for bacterial DNA replication.

- α-Amylase and α-Glucosidase Inhibition : The compound also exhibited inhibitory effects on these enzymes, suggesting potential applications in managing diabetes by slowing carbohydrate digestion.

Case Studies

- Study on Antimicrobial Properties : A study published in MDPI evaluated the compound's effectiveness against clinical strains of bacteria. The results showed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

- Enzyme Interaction Analysis : Research conducted by PMC highlighted the binding interactions of 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol with DNA gyrase, revealing multiple hydrogen bonds and hydrophobic interactions that stabilize the complex .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol, and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves multi-step organic reactions, including condensation of amine precursors with ketones followed by reduction (e.g., NaBH₄ in THF/ethanol mixtures). Optimizing conditions like solvent polarity (methanol or THF), temperature (room temperature to 273 K), and catalyst selection can enhance yield. Continuous flow reactors may improve efficiency in scaling up reactions .

Q. How does the steric and electronic configuration of 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol influence its biological activity?

- Methodology : The bulky 2,2-dimethylpropyl group creates steric hindrance, affecting binding to biological targets. Electronic effects from the phenol ring and amino group modulate interactions with enzymes or receptors. Use QSAR models to correlate substituent effects (e.g., halogen substitution) with activity data from enzyme inhibition assays .

Q. What analytical techniques are essential for confirming the purity and structural integrity of synthesized batches?

- Methodology : Employ NMR spectroscopy for functional group verification, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. X-ray crystallography can resolve chiral centers and intramolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to assess the environmental fate and ecotoxicological impact of this compound?

- Methodology : Follow protocols from environmental chemistry projects (e.g., INCHEMBIOL):

- Lab studies : Measure biodegradation rates under varying pH/temperature.

- Field studies : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.

- Risk assessment : Apply probabilistic models to estimate ecological thresholds .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro and in vivo models?

- Methodology :

- Meta-analysis : Pool data from multiple studies, adjusting for variables like dosage and model systems.

- Mechanistic studies : Use knockout animal models or siRNA silencing to identify target pathways.

- Comparative assays : Test the compound against structural analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects .

Q. What are the best practices for characterizing chiral centers and intramolecular hydrogen bonding in this compound using crystallography?

- Methodology : Single-crystal X-ray diffraction at 298 K with a data-to-parameter ratio >15 ensures precision. Analyze hydrogen bond metrics (e.g., O─H⋯N distances <2.65 Å) and torsional angles to confirm conformational stability. Compare with DFT-optimized structures .

Q. How do structural modifications, such as halogen substitution, affect the compound's reactivity and interaction with biological targets?

- Methodology : Synthesize analogs (e.g., replacing chlorine with fluorine) and compare:

- Reactivity : Use Hammett plots to quantify electronic effects.

- Binding affinity : Perform competitive binding assays with radiolabeled ligands.

- Toxicity : Assess cytotoxicity in HepG2 cells via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.